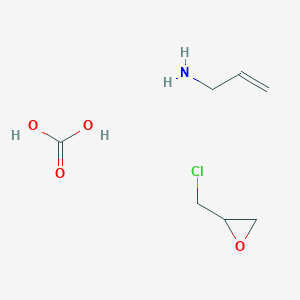
Clorprenaline hydrochloride
Overview
Description
Clorprenaline hydrochloride is an agonist of the β2-adrenergic receptor (β2-AR). It has been used to promote growth and improve feed efficiency in livestock . It is also used for the therapeutic treatment of bronchial asthma .
Molecular Structure Analysis
The molecular formula of Clorprenaline hydrochloride is C11H17Cl2NO . The molecular weight is 250.16 . The SMILES representation is OC(CNC©C)C1=CC=CC=C1Cl.[H]Cl .Chemical Reactions Analysis
A study on the degradation products of Clorprenaline hydrochloride identified a potential degradation product (36.87% of total degradation) in basic conditions. No degradation was observed in acidic, neutral, sunlight, oxidation, and thermal conditions .Physical And Chemical Properties Analysis
Clorprenaline hydrochloride is a solid substance with a molecular weight of 250.16 . It is soluble in DMSO at 100 mg/mL and in water at ≥ 100 mg/mL .Scientific Research Applications
Asthma Treatment
Clorprenaline hydrochloride: is a β2-adrenergic agonist primarily used in the therapeutic treatment of bronchial asthma . It functions by causing bronchial expansion, which helps alleviate the symptoms of asthma, such as shortness of breath and wheezing.
Veterinary Use for Lean Meat Production
In veterinary medicine, Clorprenaline has been used as a feed supplement to increase feed efficiency and promote lean muscle tissue growth in livestock . However, its use is controversial due to potential health risks associated with its residues in meat.
Ion Selective Electrode Development
Researchers have developed Fe2O3-Clorprenaline/Tetraphenylborate Nanospheres (Fe2O3-CLPT NSs) which are used to create modified ion selective electrodes. These electrodes have applications in detecting trace amounts of Clorprenaline hydrochloride in food samples, particularly pork, with a high degree of sensitivity and a wide concentration range .
Analytical Chemistry for Food Safety
The ability to detect Clorprenaline residues in food is crucial for food safety. The modified electrodes mentioned above offer a functional and convenient method for the potentiometry determination of Clorprenaline in real samples, ensuring the safety of the food supply .
Pharmaceutical Stability Testing
Understanding the stability of Clorprenaline under various conditions is vital for ensuring its safety and efficacy as a medication. Studies have been conducted to identify and characterize degradation products of Clorprenaline HCl under different conditions, using techniques like LC–MS/MS .
Drug Incompatibility Research
Clorprenaline is known to be incompatible with strong oxidizing agents and strong bases. Research into the stability behavior of Clorprenaline under various degradation conditions contributes to the broader field of pharmaceutical incompatibility studies .
Pharmacokinetics and Pharmacodynamics
The presence of degradation products can affect the pharmacokinetics and pharmacodynamics of Clorprenaline. Identifying these products is essential for understanding how the drug behaves in the body and its overall impact on health .
Method Development for Drug Analysis
Developing mass-compatible analytical methods for the determination of Clorprenaline HCl is an important area of research. Such methods are validated according to international guidelines and can be applied to various pharmaceutical products .
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPUCRSKRHVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3811-25-4 (Parent) | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046699 | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clorprenaline hydrochloride | |
CAS RN |
6933-90-0 | |
| Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clorprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















